molecular formula C12H13NO5 B144114 5,6,7-Trimethoxy-1H-indole-2-carboxylic acid CAS No. 128781-07-7

5,6,7-Trimethoxy-1H-indole-2-carboxylic acid

Cat. No. B144114
M. Wt: 251.23 g/mol
InChI Key: JZMUJQGIASARGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06130237

Procedure details

A solution of 13 (170 mg, 0.47 mmol) in HCl-saturated dioxane (10 mL) was stirred at 20° C. for 2 h, then evaporated under reduced pressure below 30° C. EDCI-HCl (270 mg, 1.41 mmol), 5,6,7-trimethoxyindole-2-carboxylic acid (118 mg, 0.47 mmol) and DMF (2.5 mL) were then added, and the mixture was stirred at 20° C. for 2 h. Addition of water precipitated a crude product, which was recrystallised twice from CH2Cl2 /iPr2O to give 1-chloromethyl-5-nitro-3-[5,6,7-trimethoxyindol-2-yl)carbonyl]-1,2-dihydro-3H-benz[e]indole (14a) (156 mg, 67%), mp 243-245° C. 1H NMR (CDCl3) δ9.44 (s, 1 H, NH), 9.24 (s, 1 H, H-9), 8.43 (dd, J=7.9, 1.2 Hz, 1 H, H-7), 7.87 (dd, J=7.7, 1.5 Hz, 1 H, H-4), 7.70-7.60 (m, 2 H, H-5,6), 7.03 (d, J=2.5 Hz, 1 H, H-3'), 6.87 (s, 1 H, H-4'), 4.88 (dd, J=10.8, 2.1 Hz, 1 H, H-2), 4.74 (dd, J=10.4, 8.9 Hz, 1 H, H-2), 4.36-4.26 (m, 1 H, H-3), 4.10 (s, 3 H, OCH3), 3.99 (dd, J=11.4, 3.1 Hz, 1 H, CHHCl), 3.95 (s, 3 H, OCH3), 3.92 (s, 3 H, OCH3), 3.58 (dd, J=11.4, 9.9 Hz, 1 H, CHHCl).
Name
13
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
270 mg
Type
reactant
Reaction Step Two
Quantity
118 mg
Type
reactant
Reaction Step Two
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:16]2[CH:15]=[C:14]([N+]([O-])=O)[C:13]3[CH:20]=[CH:21][CH:22]=[CH:23][C:12]=3[C:11]=2[CH:10](CCl)[CH2:9]1)=O)(C)(C)C.CCN=C=NCCCN(C)C.Cl.COC1C=C2C(=C(OC)C=1OC)NC(C(O)=O)=C2.CN(C=O)C>Cl.O>[CH2:10]1[C:11]2[C:12]3[CH:23]=[CH:22][CH:21]=[CH:20][C:13]=3[CH:14]=[CH:15][C:16]=2[NH:8][CH2:9]1 |f:1.2|

Inputs

Step One
Name
13
Quantity
170 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CC(C=2C3=C(C(=CC12)[N+](=O)[O-])C=CC=C3)CCl
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
270 mg
Type
reactant
Smiles
CCN=C=NCCCN(C)C.Cl
Name
Quantity
118 mg
Type
reactant
Smiles
COC=1C=C2C=C(NC2=C(C1OC)OC)C(=O)O
Name
Quantity
2.5 mL
Type
reactant
Smiles
CN(C)C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure below 30° C
CUSTOM
Type
CUSTOM
Details
precipitated a crude product, which
CUSTOM
Type
CUSTOM
Details
was recrystallised twice from CH2Cl2 /iPr2O

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1CNC=2C=CC3=C(C12)C=CC=C3
Measurements
Type Value Analysis
AMOUNT: MASS 156 mg
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 196.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.